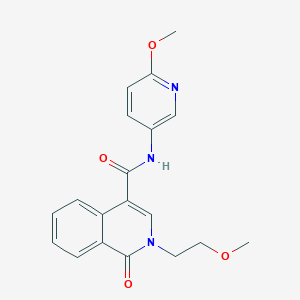![molecular formula C16H17N3O4S B14938672 N-{4-[(3-Acetamidophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B14938672.png)
N-{4-[(3-Acetamidophenyl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3-Acetamidophenyl)sulfamoyl]phenyl}acetamide is a sulfonamide compound characterized by the presence of a 4-acetamidophenyl group attached to the sulfur atom and a 1,2-oxazol-3-yl group attached to the nitrogen atom . This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(3-Acetamidophenyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-acetamidophenyl sulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(3-Acetamidophenyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-{4-[(3-Acetamidophenyl)sulfamoyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial agent and in the treatment of various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-{4-[(3-Acetamidophenyl)sulfamoyl]phenyl}acetamide involves the inhibition of specific enzymes and proteins. The compound binds to the active site of the target enzyme, preventing the substrate from binding and thereby inhibiting the enzyme’s activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-Acetamidophenyl)sulfamoyl]phenyl}acetamide: Similar structure but with a different substitution pattern on the phenyl ring.
N-{4-[(3-Acetylphenyl)sulfamoyl]phenyl}acetamide: Similar structure but with an acetyl group instead of an acetamidophenyl group.
N-{4-[(4-Aminophenyl)sulfamoyl]phenyl}acetamide: Contains an amino group instead of an acetamidophenyl group.
Uniqueness
N-{4-[(3-Acetamidophenyl)sulfamoyl]phenyl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and enzyme inhibition studies .
Properties
Molecular Formula |
C16H17N3O4S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[4-[(3-acetamidophenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C16H17N3O4S/c1-11(20)17-13-6-8-16(9-7-13)24(22,23)19-15-5-3-4-14(10-15)18-12(2)21/h3-10,19H,1-2H3,(H,17,20)(H,18,21) |
InChI Key |
IXYNGYSWIIHQBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


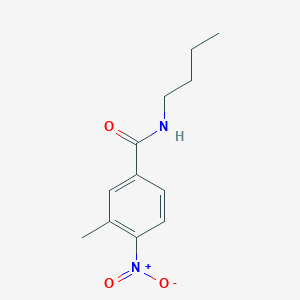
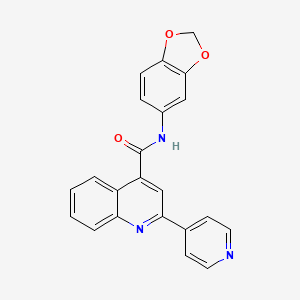
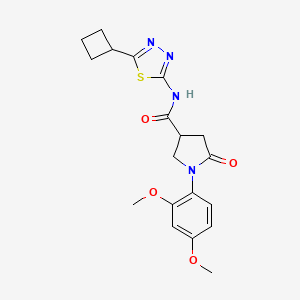
![N-[1-(1-methyl-1H-benzimidazol-2-yl)-2-phenylethyl]pyridine-4-carboxamide](/img/structure/B14938622.png)
![1-phenyl-N-[4-(propan-2-yl)phenyl]methanesulfonamide](/img/structure/B14938633.png)
![4-ethyl-2-methyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B14938637.png)
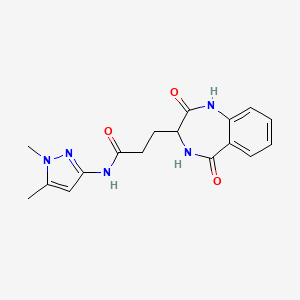
![1-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B14938639.png)
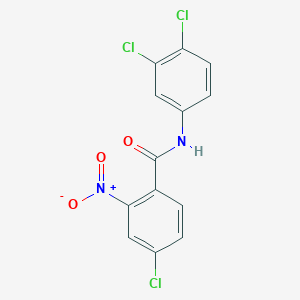
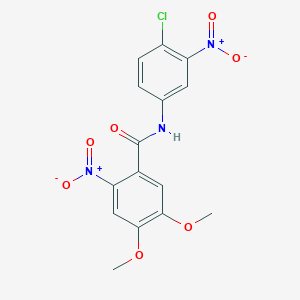
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B14938663.png)
![2-(1H-indol-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B14938668.png)
![N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B14938683.png)
